molecular formula C21H15FN2O B5614627 2-(2-fluorophenyl)-3-(4-methylphenyl)-4(3H)-quinazolinone

2-(2-fluorophenyl)-3-(4-methylphenyl)-4(3H)-quinazolinone

Cat. No. B5614627
M. Wt: 330.4 g/mol
InChI Key: NZZVWXJZHMTUBJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Quinazolinones, including 2-(2-fluorophenyl)-3-(4-methylphenyl)-4(3H)-quinazolinone, are typically synthesized through a one-step cyclocondensation of 2-fluoro substituted benzoyl chlorides with 2-amino-N-heterocycles. This reaction is notable for its moderate yields and the direct precipitation of the product, which often requires no further purification (Deetz et al., 2001).

Molecular Structure Analysis

The structural elucidation of quinazolinone derivatives is generally achieved using techniques such as multinuclear NMR spectroscopy, mass spectrometry, and X-ray crystallography. For example, the crystal structure of related quinazolinone derivatives has been resolved, providing insight into their molecular conformations and interactions (Geesi et al., 2020).

Chemical Reactions and Properties

Quinazolinone derivatives undergo various chemical reactions, including cyclocondensation, which is pivotal for their synthesis. The fluorine atoms within the molecule significantly impact its reactivity, making fluorinated quinazolinones interesting subjects for further chemical studies (Deetz et al., 2004).

Physical Properties Analysis

The physical properties of quinazolinones, such as solubility and fluorescence, can vary based on their specific molecular structures. Certain derivatives exhibit solid-state fluorescence, influenced by their molecular packing and the interaction between phenyl and quinazolinone rings (Anthony, 2012).

Chemical Properties Analysis

The chemical properties of 2-(2-fluorophenyl)-3-(4-methylphenyl)-4(3H)-quinazolinone derivatives are closely tied to their molecular structure and substituents. The presence of fluorine not only affects their reactivity but also enhances certain biological activities, making them valuable for various chemical and pharmacological studies. The synthetic routes and substitutions play a crucial role in determining the compound's overall chemical behavior and potential applications outside the scope of drug use (Ozaki et al., 1985).

properties

IUPAC Name

2-(2-fluorophenyl)-3-(4-methylphenyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FN2O/c1-14-10-12-15(13-11-14)24-20(16-6-2-4-8-18(16)22)23-19-9-5-3-7-17(19)21(24)25/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZZVWXJZHMTUBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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